molecular formula C12H16O3 B11925002 1-(4-Ethoxy-3-methoxyphenyl)propan-2-one

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one

Cat. No.: B11925002
M. Wt: 208.25 g/mol
InChI Key: ADHCSWSBGUURFV-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone and contains both ethoxy and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other substituents onto the aromatic ring.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process can lead to the formation of various substituted derivatives, which may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:

    1-(4-Methoxyphenyl)propan-2-one:

Uniqueness

1-(4-Ethoxy-3-methoxyphenyl)propan-2-one is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H16O3/c1-4-15-11-6-5-10(7-9(2)13)8-12(11)14-3/h5-6,8H,4,7H2,1-3H3

InChI Key

ADHCSWSBGUURFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)OC

Origin of Product

United States

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